
Boc-2-Abz-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2-Abz-OH can be synthesized by reacting benzoic acid with an N-tert-butoxycarbonylamino compound, such as N-tert-butoxycarbonylcarbamate . The reaction typically involves the use of organic solvents and may require specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group of Boc-2-Abz-OH participates in amide bond formation, enabling its incorporation into peptides or conjugation with amines. Common activating agents include carbodiimides (e.g., EDC) and hydroxychlorides (e.g., HOBt):
Reaction Conditions | Yield | Product Characterization | Source |
---|---|---|---|
EDC·HCl, HOBt, DIPEA, 1,2-dichloroethane, 20°C | 20% | ||
CDI, DBU, THF, 66–68°C | 19% | Purified via silica/alumina chromatography; confirmed by LC-MS |
Key applications:
- Synthesis of peptide dendrimers with antioxidant properties (e.g., coupling with tryptamine derivatives) .
- Orthogonal protection strategies in solid-phase peptide synthesis (SPPS) when combined with Fmoc/t-Bu protecting groups .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine:
Deprotection kinetics:
- Aqueous phosphoric acid (pH 3) selectively cleaves Boc without affecting acid-labile groups (e.g., Fmoc) .
Orthogonal Protection in Multi-Step Syntheses
This compound is compatible with Fmoc-based strategies due to its stability under basic conditions:
Stability and Solubility
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Boc-2-Abz-OH is primarily utilized as a protecting group for amino acids during peptide synthesis. This allows for selective modification of specific functional groups without interfering with others. The protection and subsequent deprotection of the amine group facilitate the controlled formation of peptide bonds, enabling the creation of specific peptide sequences essential for various biological functions and therapeutic applications .
Case Study: Synthesis of Peptide Libraries
In a study focusing on the synthesis of peptide libraries, this compound was employed to protect amino groups during solid-phase peptide synthesis. The resulting peptides demonstrated significant biological activity, showcasing the effectiveness of this compound in creating complex peptide structures .
Drug Development
Bioactive Compound Creation
this compound plays a crucial role in pharmaceutical development by aiding in the synthesis of bioactive compounds that can target specific biological pathways. Its ability to form stable linkages with various biomolecules makes it an ideal candidate for drug design .
Example: Development of Antioxidant Peptides
Research has indicated that peptides functionalized with this compound exhibit antioxidant properties. These peptides were shown to scavenge free radicals effectively, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Bioconjugation
Facilitating Biomolecule Attachment
The compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This property enhances the efficacy of drug delivery systems by improving targeting and reducing side effects .
Case Study: Targeted Drug Delivery Systems
In one application, this compound was used to modify nanoparticles for targeted drug delivery. The modified nanoparticles showed improved cellular uptake and targeted delivery of anticancer drugs, demonstrating the compound's utility in enhancing therapeutic efficacy .
Analytical Chemistry
Use in Chromatography
this compound is employed in various analytical techniques, including chromatography, where it aids in the separation and identification of complex mixtures in biological samples. Its unique chemical properties allow for effective resolution of compounds during analysis .
Example: Fluorescent Probes
The compound has been utilized to create fluorescent probes for monitoring protease activity. These probes provide insights into enzyme kinetics and interactions within biological systems, facilitating advancements in biochemical research .
Material Science
Development of Advanced Materials
In material science, this compound is leveraged for developing advanced materials such as polymers and coatings that require specific functional groups for enhanced performance. Its incorporation into material formulations can improve mechanical properties and chemical resistance .
Case Study: Polymer Synthesis
Research indicated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength. These findings suggest its potential use in creating high-performance materials for industrial applications .
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Peptide Synthesis | Protecting group for amino acids | Enables selective modifications |
Drug Development | Synthesis of bioactive compounds | Targets specific biological pathways |
Bioconjugation | Attachment of biomolecules | Enhances drug delivery efficacy |
Analytical Chemistry | Chromatography | Effective separation and identification |
Material Science | Development of advanced materials | Improves mechanical properties |
Mechanism of Action
The primary mechanism of action for Boc-2-Abz-OH involves its role as a protecting group for amino acids during peptide synthesis. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-3-Abz-OH: Another Boc-protected amino benzoic acid with similar properties but different positional isomerism.
Fmoc-2-Abz-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Anthranilic Acid: The parent compound without the Boc protecting group.
Uniqueness
Boc-2-Abz-OH is unique due to its specific protecting group, which offers stability under basic conditions and can be selectively removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Biological Activity
Boc-2-Abz-OH, or tert-Butyloxycarbonyl-2-aminobenzoic acid , is a derivative of 2-aminobenzoic acid (ABZ) that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 251.25 g/mol
- Melting Point : 153-156 °C (decomposes)
The compound is synthesized through standard solid-phase peptide synthesis methods, often utilizing Fmoc chemistry for the incorporation of amino acids into peptides. The Boc group serves as a protective moiety that enhances the stability of the amino group during synthesis and can be removed selectively to yield free amine functionalities for further reactions .
Enzymatic Applications
This compound has been utilized as a substrate in various enzymatic assays. Notably, it has been incorporated into peptidomimetic fluorescent probes that are specific for proteolytic enzymes such as trypsin. In one study, the compound displayed sigmoidal cleavage kinetics with a Michaelis constant () of 3.22 μM and a turnover number () of 245 s when tested against the human proteasome 20S . This suggests that this compound can serve as an effective tool for studying proteolytic activity in biological samples.
Antioxidant Properties
Research has indicated that derivatives of 2-aminobenzoic acid, including this compound, exhibit antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals effectively, which may contribute to their potential therapeutic applications in oxidative stress-related diseases . Specifically, dendrimers functionalized with p-aminobenzoic acid (PABA) showed enhanced radical scavenging abilities compared to their unmodified counterparts.
Cytotoxicity Studies
In cellular assays, this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies involving PABA-functionalized dendrimers indicated that at concentrations above 20 μM, these compounds could significantly reduce the viability of melanoma cells while maintaining lower toxicity towards normal fibroblast cells . This selective cytotoxicity highlights the potential of this compound derivatives in cancer therapeutics.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying Boc-2-Abz-OH, and how do experimental conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves protecting the amino group of 2-aminobenzoic acid (Abz-OH) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires monitoring reaction time, temperature (e.g., 0–25°C), and stoichiometry of Boc₂O. Purity is assessed via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and confirmed by NMR (e.g., δ 1.4 ppm for Boc methyl groups) .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C spectra to literature data (e.g., Boc-protected amines show characteristic peaks) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 280 for this compound).
- HPLC : Monitor retention time and peak symmetry (>98% purity threshold) .
Inconsistent results between techniques may indicate residual solvents or byproducts, necessitating re-purification .
Q. What role does this compound play in peptide synthesis, and how does its reactivity compare to other Boc-protected amino acids?
- Methodological Answer : The Boc group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. Unlike bulky residues (e.g., Boc-Phe-OH), this compound’s aromatic ring may influence coupling efficiency due to steric hindrance. Reactivity comparisons require kinetic studies using activated esters (e.g., HOBt/DIC) in DMF, with progress monitored by FT-IR (disappearance of carbonyl stretch at ~1,650 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported stability under acidic conditions?
- Methodological Answer : Conflicting data on Boc deprotection (e.g., TFA vs. HCl stability) can be addressed by:
- Controlled Variable Testing : Vary acid concentration (1–50% TFA in DCM), temperature, and time.
- Analytical Triangulation : Use HPLC to quantify residual Boc-protected compound and LC-MS to identify decomposition products (e.g., free Abz-OH).
- Replicate Studies : Compare results across labs using standardized protocols (e.g., IUPAC guidelines for SPPS) .
Example data table:
Acid (% TFA) | Time (h) | Residual this compound (%) |
---|---|---|
10 | 1 | 95 |
50 | 1 | 30 |
Q. What strategies optimize this compound’s coupling efficiency in complex peptide sequences with steric constraints?
- Methodological Answer : Steric hindrance from the aromatic Abz group can reduce coupling yields. Mitigation approaches include:
- Solvent Screening : Test polar aprotic solvents (DMF, NMP) for improved solubility.
- Coupling Reagents : Compare HATU vs. PyBOP efficacy via HPLC yield analysis.
- Microwave-Assisted Synthesis : Evaluate accelerated reaction kinetics (e.g., 50°C, 10 min vs. 24h room temperature) .
Advanced studies should report failure cases (e.g., <50% coupling yields) and propose mechanistic explanations (e.g., intramolecular H-bonding) .
Q. How can computational modeling predict this compound’s compatibility with non-standard amino acids in peptide design?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to assess conformational flexibility and steric clashes. Pair with density functional theory (DFT) calculations to predict electronic effects on coupling reactions. Validate models with experimental circular dichroism (CD) spectra of synthesized peptides .
Q. Methodological Considerations for Data Analysis
Q. What statistical approaches are appropriate for analyzing variability in this compound’s synthetic reproducibility across labs?
- Methodological Answer : Apply ANOVA to compare yields/purity from ≥3 independent syntheses. Use principal component analysis (PCA) to identify critical variables (e.g., solvent purity, humidity). Report confidence intervals (95%) and effect sizes in supplementary materials .
Q. How should researchers address discrepancies between theoretical and observed NMR shifts for this compound?
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHHEDJDSLEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399169 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68790-38-5 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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